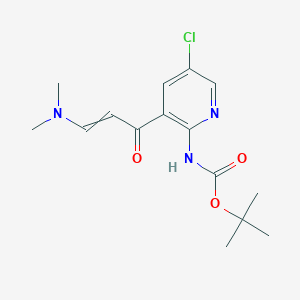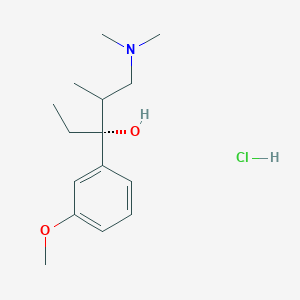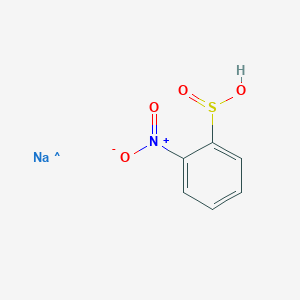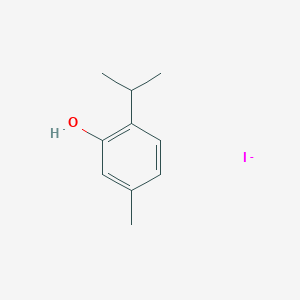
5-Methyl-2-propan-2-ylphenol;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-propan-2-ylphenol;iodide, also known as thymol iodide, is a chemical compound that combines the properties of thymol and iodide. Thymol is a natural monoterpene phenol derivative of cymene, found in oil of thyme, and possesses antiseptic properties. The iodide component enhances its antimicrobial efficacy, making it useful in various applications, particularly in the medical and pharmaceutical fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-propan-2-ylphenol;iodide typically involves the iodination of thymol. One common method is the reaction of thymol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like ethanol or acetone under controlled temperature conditions to ensure the selective formation of the iodide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-propan-2-ylphenol;iodide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodide component can be reduced to iodine or iodide ions.
Substitution: The iodide group can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of iodine or iodide ions.
Substitution: Formation of halogenated derivatives or other substituted phenols.
Aplicaciones Científicas De Investigación
5-Methyl-2-propan-2-ylphenol;iodide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and its effects on various microorganisms.
Medicine: Utilized in the formulation of antiseptic and disinfectant products. It is also investigated for its potential therapeutic effects in treating infections.
Industry: Employed in the production of pharmaceuticals, cosmetics, and personal care products due to its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-propan-2-ylphenol;iodide involves the disruption of microbial cell membranes and inhibition of essential enzymatic processes. The phenolic component interacts with the lipid bilayer of cell membranes, causing increased permeability and leakage of cellular contents. The iodide component further enhances this effect by interfering with protein synthesis and metabolic pathways, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Thymol: The parent compound, which lacks the iodide component but retains antimicrobial properties.
Iodine: A simple halogen with strong antiseptic properties but lacks the phenolic structure.
Chlorothymol: A chlorinated derivative of thymol with similar antiseptic properties.
Uniqueness
5-Methyl-2-propan-2-ylphenol;iodide is unique due to the combination of thymol and iodide, which provides enhanced antimicrobial efficacy compared to thymol alone. The presence of iodide allows for a broader spectrum of antimicrobial activity and increased potency against various pathogens.
Propiedades
Fórmula molecular |
C10H14IO- |
|---|---|
Peso molecular |
277.12 g/mol |
Nombre IUPAC |
5-methyl-2-propan-2-ylphenol;iodide |
InChI |
InChI=1S/C10H14O.HI/c1-7(2)9-5-4-8(3)6-10(9)11;/h4-7,11H,1-3H3;1H/p-1 |
Clave InChI |
PVTJHUVQPZGOCW-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14789125.png)
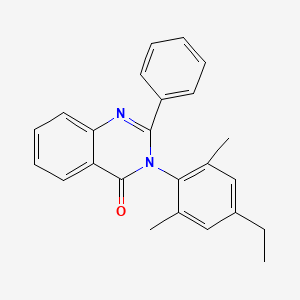
![6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[(2-phenyl-1,3-dioxan-5-yl)oxy]methyl]-](/img/structure/B14789133.png)
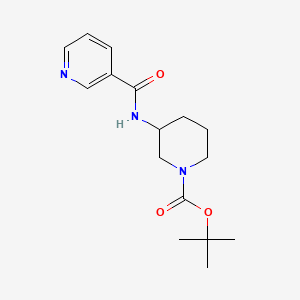
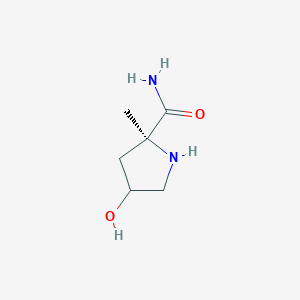

![2-amino-N-[(2-cyanophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14789174.png)

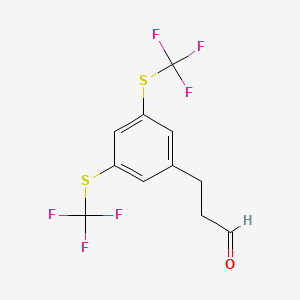
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14789197.png)

